N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an isoxazole ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrole and isoxazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:
Condensation Reactions: Involving the reaction of pyrrole derivatives with isoxazole derivatives under acidic or basic conditions.
Reduction Reactions: To introduce the hydroxyl group at the appropriate position on the pyrrole ring.
Amide Bond Formation: Using coupling agents like carbodiimides or peptide coupling reagents to form the oxalamide linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution Reactions: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide: This compound is similar but lacks the methyl group on the pyrrole ring.
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyrazol-3-yl)oxalamide: This compound has a pyrazole ring instead of an isoxazole ring.
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(thiazol-3-yl)oxalamide: This compound has a thiazole ring instead of an isoxazole ring.
Uniqueness: N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-17-7-2-3-9(17)10(18)4-6-14-12(19)13(20)15-11-5-8-21-16-11/h2-3,5,7-8,10,18H,4,6H2,1H3,(H,14,19)(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPGPQDCXZOGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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